2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Description
This compound is a benzotriazole-containing acetamide derivative featuring a pyridine-thiophene hybrid substituent. Synthesized via coupling reactions involving 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetic acid and a pyridinylmethyl-thiophene amine precursor, the compound is purified using reverse-phase HPLC, achieving >95% purity . Its structural complexity makes it a candidate for noncovalent inhibitors, particularly in antiviral research targeting proteases or polymerases .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(12-23-15-7-2-1-6-14(15)21-22-23)20-11-13-5-3-9-19-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVHMNJFKQXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds based on a 2h-benzo[d][1,2,3]triazole core are used in organic field-effect transistors (ofets) as p-type semiconductors.
Mode of Action
The compound’s mode of action is primarily through its electronic and molecular structures. The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as a semiconductor in OFET devices.
Biochemical Pathways
It is known that these types of compounds facilitate intramolecular charge transfer (ict) due to their donor–acceptor (d–a) architectures.
Pharmacokinetics
Similar compounds have been shown to exhibit novel properties due to their confined sizes and unique shapes. They also have fewer grain boundaries and defects, which gives rise to better charge-carrier transport properties.
Result of Action
The result of the compound’s action is its application as a p-type semiconductor in OFET devices. Its electronic and molecular structures contribute to its performance as a semiconductor.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, how molecules or polymer chains assemble in the solid state can govern the performance of organic semiconductors. Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates.
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a benzo[d][1,2,3]triazole moiety, known for its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a triazole ring fused with a thiophene-substituted pyridine, which is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | TBD |
| Melampomagnolide B-triazole | HCT116 | 4.93 |
| Triazole derivative 2 | MCF-7 | 4.76 |
These results indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration through modulation of key signaling pathways such as NF-kB and ROS generation .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties. The triazole ring is known to enhance the interaction with microbial enzymes and receptors, leading to effective inhibition of bacterial growth. In vitro studies have shown that these compounds can inhibit both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Cell Cycle Arrest : It has been observed that triazole derivatives can induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
- Inhibition of Migration : The compound significantly reduces the migration capacity of cancer cells by downregulating epithelial-mesenchymal transition (EMT) markers .
Case Studies
A study conducted on a series of triazole derivatives including our compound demonstrated promising results against various cancer cell lines:
- In vitro Testing : The compound was tested against HCT116 and MCF-7 cell lines, showing IC50 values comparable to established chemotherapeutics.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth without significant toxicity to normal tissues.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
BTTPA has been investigated for its potential anticancer properties. Compounds containing benzo[d][1,2,3]triazole moieties are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that BTTPA may interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens. The incorporation of the thiophene and pyridine groups may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial and fungal infections.
Neuroprotective Effects
Research indicates that BTTPA could possess neuroprotective properties, making it relevant in the context of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission .
Material Science
Polymeric Applications
BTTPA is being explored as a building block for synthesizing advanced polymers. Its unique structure can impart desirable properties such as thermal stability and mechanical strength to polymeric materials. This makes it suitable for applications in coatings, adhesives, and composite materials .
Nanomaterials Development
The compound's ability to form coordination complexes with metal ions opens avenues for developing nanomaterials with specific electronic and optical properties. These nanomaterials can be utilized in sensors, catalysts, and electronic devices .
Analytical Chemistry
Reagent in Chromatography
BTTPA serves as a reagent in chromatographic techniques to enhance the detection of specific analytes. Its unique chemical properties allow for improved separation and identification of compounds in complex mixtures .
Spectroscopic Applications
The compound can also be employed in spectroscopic methods due to its distinctive spectral characteristics. This includes applications in UV-Vis spectroscopy and fluorescence spectroscopy, where it can act as a fluorescent probe for various analytical purposes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles
- Target Compound: Demonstrates nanomolar IC₅₀ values against viral proteases in enzymatic assays .
- Compound 17 : Shows 10-fold higher potency than parent ML300 series in SARS-CoV-2 replication inhibition (EC₅₀: 0.15 µM) .
- Compound 9c : Broad-spectrum antifungal activity, with low cytotoxicity (CC₅₀ > 100 µg/mL) .
- Compound 2e : Selective inhibition of Bcr-Abl kinase, comparable to imatinib in preclinical models .
Physicochemical Properties
- Solubility : The thiophene-pyridine hybrid in the target compound reduces aqueous solubility compared to oxo-dihydropyridine derivatives (e.g., Compound 17) .
- Lipophilicity (LogP) : The isopentyl chain in Compound 22 increases LogP (3.8 vs. 2.5 for the target compound), favoring blood-brain barrier penetration .
- pKa : Bromophenyl-thiazole derivatives (e.g., 9c) exhibit lower pKa (8.2) due to electron-withdrawing groups, enhancing ionization at physiological pH .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide?
- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or DMF, with triethylamine as a base. Key steps include activating the carboxyl group and reacting with the amine-functionalized pyridine-thiophene moiety .
- Validation : Confirm purity via elemental analysis (C, H, N ±0.4%) and characterize intermediates using IR (amide C=O stretch ~1650 cm⁻¹) and NMR (benzo-triazole proton signals at δ 8.1–8.3 ppm) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques :
- X-ray crystallography resolves bond angles and torsional strain (e.g., dihedral angles between thiophene and pyridine rings) .
- 1H/13C NMR identifies proton environments (e.g., methylene bridges at δ 4.5–5.0 ppm) and carbon frameworks.
- Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Dichloromethane (polar aprotic) or methanol/acetone mixtures (for crystallization) .
- Catalysts : Triethylamine (base) or DMAP (for acyl transfer). Avoid protic solvents to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?
- Approach :
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Validate target engagement using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants (KD).
- Assess off-target effects via kinase profiling panels or proteome-wide affinity studies .
Q. What strategies improve yield in large-scale synthesis?
- Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 3 h conventional).
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to eliminate byproducts like unreacted thiophene derivatives.
- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .
Q. How can computational modeling guide SAR studies for this compound?
- Methods :
- Perform docking studies (AutoDock Vina) to predict binding modes with targets (e.g., kinases or GPCRs).
- Use DFT calculations (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potentials for the benzo-triazole and thiophene moieties.
- Analyze HOMO-LUMO gaps to assess reactivity (e.g., electron-deficient thiophene enhances nucleophilic attack) .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Challenges :
- Hydrolysis of acetamide : Avoid aqueous conditions during coupling; use anhydrous solvents.
- Oxidation of thiophene : Conduct reactions under nitrogen atmosphere.
- Byproduct formation : Introduce Boc-protected intermediates to block unwanted nucleophilic sites .
Methodological Considerations
- Contradictory Data Analysis : Cross-validate spectral data (e.g., compare NMR shifts with structurally similar compounds like N-(thiazol-2-yl)acetamide derivatives) .
- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and use cell lines with confirmed target expression to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
